PRMT3 Target Engagement vs. High-Affinity Sulfonyl-Piperidine Factor Xa Inhibitors
The title compound exhibits a radically different potency and target profile compared to the high-affinity factor Xa inhibitor 'fused pyrazole analog 16a' from the sulfonyl-piperidine class [1]. The title compound's PRMT3 EC50 of 1,300 nM contrasts with analog 16a's FXa Ki of 0.35 nM, representing an approximately 3,700-fold difference in potency against unrelated targets [2]. This demonstrates that the specific 3-chloro-2-methylphenylsulfonyl and 1-methylpyrazol-3-yl substitution pattern directs the compound away from the coagulation cascade and toward methyltransferase biology, a functional divergence not predictable from core scaffold alone.
| Evidence Dimension | Biochemical potency (target engagement) |
|---|---|
| Target Compound Data | EC50 = 1,300 nM (PRMT3 thermal shift assay) |
| Comparator Or Baseline | Fused pyrazole analog 16a: FXa Ki = 0.35 nM |
| Quantified Difference | ~3,700-fold lower affinity; distinct target class (methyltransferase vs. serine protease) |
| Conditions | PRMT3: HEK293-expressed ePL-tagged human PRMT3 methyltransferase domain (aa 211-531), protein stabilization assay; FXa: purified enzyme inhibition assay |
Why This Matters
For researchers studying PRMT3-mediated arginine methylation, this compound provides a structurally defined starting point within a chemotype more commonly associated with coagulation or secretase targets, avoiding the confounding pharmacology of high-affinity FXa or gamma-secretase inhibitors.
- [1] Qiao, J. X., Cheng, X., Smallheer, J. M., et al. (2007). Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. Bioorganic & Medicinal Chemistry Letters, 17(5), 1315-1320. View Source
- [2] BindingDB Entry BDBM50247349 / CHEMBL4072005. Affinity Data: EC50 1.30E+3 nM for human PRMT3 methyltransferase domain. BindingDB.org. View Source
